- A convenient synthesis of 2-acetyl-4(5)-(1R,2S,3R,4-tetrahydroxybutyl)imidazole, Journal of Organic Chemistry, 1985, 50(7), 1134-6

Cas no 94944-70-4 ((R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole)

94944-70-4 structure

Productnaam:(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Chemische en fysische eigenschappen

Naam en identificatie

-

- Ethanone,1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]-

- 2-acetyl-5-tetrahydroxybutyl imidazole

- (R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole

- 1-[4-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone

- 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]ethanone

- 2-ACETYL-4-(1R,2S,3R,-4-TETRAHYDROXYBUTYL)-IMIDAZOLE

- 2-Acetyl-4(5)-tetrahydroxybutylimidazole

- 2-Acetyl-5-tetrahydroxybutyl iMidazole (THI)

- 2-Acetyl-4-tetrahydroxybutylimidazole

- 2-Athbi

- C9H14N2O5

- 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]-ethanone

- 1-[5-[(1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl]-1H-imidazol-2-yl]ethanone (ACI)

- Ethanone, 1-[4-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]-, [1R-(1R*,2S*,3R*)]- (9CI)

- THI

- 2-acetyl-4-tetrahydroxybutyl imidazole; 2-acetyl-4(5)-tetrahydroxybutyl imidazole; 2-ATHBI

- 2-Acetyl-4-tetrahydroxybutyl Imidazole; 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]-ethanone

- AKOS040744434

- 94944-70-4

- EN300-6734460

- ETHANONE, 1-(5-((1R,2S,3R)-1,2,3,4-TETRAHYDROXYBUTYL)-1H-IMIDAZOL-2-YL)-

- 2-Acetyltetrahydroxybutylimidazole, (1R,2S,3R)-

- 2-ACETYL-4(5)-TETRAHYDROXYBUTYLIMIDAZOLE, (1R,2S,3R)-(-)-

- 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole

- CHEMBL488336

- (1R,2S,3R)-2-acetyltetrahydroxybutylimidazole

- 2-acetyl-4-tetrahydroxybutyl imidazole

- Z2044772905

- 1-[4-((1R,2S,3R)-1,2,3,4-Tetrahydroxy-butyl)-1H-imidazol-2-yl]-ethanone

- GTPL6626

- 1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutv1)-1H-imidazol-2-yl)ethanone

- Ethanone, 1-(4-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)-, (1R-(1R*,2S*,3R*))-

- HY-14113

- UNII-HW195J55G1

- 1-[4-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-imidazol-2-yl]ethanone

- BDBM50018269

- DTXSID20241695

- Q27088980

- CS-0003202

- 1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone

- A1-50281

- Ethanone, 1-[5-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]-

- 2-Acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazole

- 1-{5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl}ethan-1-one

- MFCD08752516

- SR-01000946375

- SCHEMBL306015

- HMS3648I14

- SCHEMBL10040084

- GLXC-10608

- 2-ACETYL-4(5)-TETRAHYDROXYBUTYLIMIDAZOLE, (1R,2S,3R)-

- 2-Acetyl-5-(tetrahydroxybutyl)imidazole

- 1-{4-[(1R,2S,3R)-1,2,3,4-TETRAHYDROXYBUTYL]-1H-IMIDAZOL-2-YL}ETHANONE

- SR-01000946375-1

- 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone

- HW195J55G1

- 1-[5-[(1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl]-1H-imidazol-2-yl]-ethanone; [1R-(1R*,2S*,3R*)]-1-[4-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl]-ethanone

-

- MDL: MFCD08752516

- Inchi: 1S/C9H14N2O5/c1-4(13)9-10-2-5(11-9)7(15)8(16)6(14)3-12/h2,6-8,12,14-16H,3H2,1H3,(H,10,11)/t6-,7-,8-/m1/s1

- InChI-sleutel: CQSIXFHVGKMLGQ-BWZBUEFSSA-N

- LACHT: [C@H](C1=CN=C(C(=O)C)N1)(O)[C@H](O)[C@H](O)CO

Berekende eigenschappen

- Exacte massa: 230.09000

- Monoisotopische massa: 230.09027155g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 5

- Aantal waterstofbondacceptatoren: 7

- Zware atoomtelling: 16

- Aantal draaibare bindingen: 5

- Complexiteit: 250

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 3

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- XLogP3: -2.7

- Topologisch pooloppervlak: 127Ų

Experimentele eigenschappen

- Dichtheid: 1.536±0.06 g/cm3 (20 ºC 760 Torr),

- Oplosbaarheid: Slightly soluble (28 g/l) (25 º C),

- Waterverdelingscoëfficiënt: Soluble in distilled water, DMSO (>5 mg/ml), clear (warmed), and PBS pH 7.2 (~0.15 mg/ml).

- PSA: 126.67000

- LogboekP: -1.64020

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Beveiligingsinformatie

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Douanegegevens

- HS-CODE:2933290090

- Douanegegevens:

China Customs Code:

2933290090Overview:

2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6734460-5.0g |

1-{5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl}ethan-1-one |

94944-70-4 | 95% | 5.0g |

$8568.0 | 2023-07-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-280262-1 mg |

2-Acetyl-4-tetrahydroxybutylimidazole, |

94944-70-4 | ≥95% | 1mg |

¥1,045.00 | 2023-07-11 | |

| Apollo Scientific | BICL2051-50mg |

2-Acetyl-4-tetrahydroxybutyl imidazole |

94944-70-4 | 50mg |

£337.00 | 2025-02-21 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68466-10mg |

2-Acetyl-5-tetrahydroxybutyl Imidazole |

94944-70-4 | 98% | 10mg |

¥9355.00 | 2022-04-26 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68466-1mg |

2-Acetyl-5-tetrahydroxybutyl Imidazole |

94944-70-4 | 98% | 1mg |

¥1368.00 | 2022-04-26 | |

| Enamine | EN300-6734460-0.25g |

1-{5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl}ethan-1-one |

94944-70-4 | 95% | 0.25g |

$1462.0 | 2023-07-10 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68466-500ug |

2-Acetyl-5-tetrahydroxybutyl Imidazole |

94944-70-4 | 98% | 500ug |

¥771.00 | 2022-04-26 | |

| Biosynth | MA61366-500 mg |

2-Acetyl-4-tetrahydroxybutyl imidazole |

94944-70-4 | 500MG |

$1,470.00 | 2023-01-04 | ||

| Biosynth | MA61366-250 mg |

2-Acetyl-4-tetrahydroxybutyl imidazole |

94944-70-4 | 250MG |

$797.50 | 2023-01-04 | ||

| Biosynth | MA61366-100 mg |

2-Acetyl-4-tetrahydroxybutyl imidazole |

94944-70-4 | 100MG |

$370.00 | 2023-01-04 |

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Reagents: Sodium methoxide Solvents: Methanol

1.2 Reagents: Acetic acid Solvents: Water

1.2 Reagents: Acetic acid Solvents: Water

Referentie

Productiemethode 2

Reactievoorwaarden

1.1 Reagents: Silver nitrate Solvents: Water

1.2 Reagents: Hydrochloric acid

1.2 Reagents: Hydrochloric acid

Referentie

- Synthesis of 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole, Journal of Organic Chemistry, 1985, 50(7), 1133-4

Productiemethode 3

Reactievoorwaarden

1.1 Reagents: Sodium methoxide Solvents: Methanol ; < 20 °C; 8 h, rt

1.2 Reagents: Sodium acetate Solvents: Methanol ; 1 h, 15 - 25 °C; 15 - 25 °C; 36 h, 10 - 25 °C

1.3 Reagents: Sodium methoxide Solvents: Methanol ; 10 - 25 °C; 36 h, 10 - 25 °C

1.4 Reagents: Acetic acid Solvents: Water ; 3 h, 25 °C → 50 °C

1.2 Reagents: Sodium acetate Solvents: Methanol ; 1 h, 15 - 25 °C; 15 - 25 °C; 36 h, 10 - 25 °C

1.3 Reagents: Sodium methoxide Solvents: Methanol ; 10 - 25 °C; 36 h, 10 - 25 °C

1.4 Reagents: Acetic acid Solvents: Water ; 3 h, 25 °C → 50 °C

Referentie

- Process for preparation of 1-[4-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1h-imidazol-2-yl]ethanone, United States, , ,

Productiemethode 4

Reactievoorwaarden

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 min, 20 °C; 2 h, 20 °C

1.2 Solvents: Methanol ; 15 min, 20 °C; 6 h, 20 °C; 10 min, 20 °C; 16 h, 20 °C

1.3 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C

1.2 Solvents: Methanol ; 15 min, 20 °C; 6 h, 20 °C; 10 min, 20 °C; 16 h, 20 °C

1.3 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C

Referentie

- Practical synthesis of potent sphingosine-1-phosphate lyase inhibitors THI and LX2931, Tetrahedron, 2013, 69(20), 4041-4046

Productiemethode 5

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Water

Referentie

- Asymmetric synthesis of (1R, 2S, 3R)-2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazole, Tetrahedron Letters, 1995, 36(33), 5969-72

Productiemethode 6

Reactievoorwaarden

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 5 h, rt

1.2 4 h, rt

1.3 Reagents: Sodium methoxide Solvents: Methanol ; 20 h, rt

1.4 Reagents: Acetic acid Solvents: Water ; 1.5 h, 60 °C

1.2 4 h, rt

1.3 Reagents: Sodium methoxide Solvents: Methanol ; 20 h, rt

1.4 Reagents: Acetic acid Solvents: Water ; 1.5 h, 60 °C

Referentie

- Imidazole, oxazole and thiazole compounds and use thereof for the treatment of infectious diseases and cancer, World Intellectual Property Organization, , ,

Productiemethode 7

Reactievoorwaarden

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, rt

1.2 Reagents: Sodium methoxide Solvents: Methanol ; 6 h, rt; 16 h, rt

1.3 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C; 60 °C → 0 °C; 1 h, 0 °C

1.2 Reagents: Sodium methoxide Solvents: Methanol ; 6 h, rt; 16 h, rt

1.3 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C; 60 °C → 0 °C; 1 h, 0 °C

Referentie

- Inhibition of Sphingosine-1-Phosphate Lyase for the Treatment of Autoimmune Disorders, Journal of Medicinal Chemistry, 2009, 52(13), 3941-3953

Productiemethode 8

Reactievoorwaarden

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, rt

1.2 6 h, rt

1.3 Reagents: Sodium methoxide ; 16 h, rt

1.4 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C

1.2 6 h, rt

1.3 Reagents: Sodium methoxide ; 16 h, rt

1.4 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C

Referentie

- Synthesis and Application of 13C-Labeled 2-Acetyl-4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)imidazole (THI), an Immunosuppressant Observed in Caramel Food Colorings, Journal of Agricultural and Food Chemistry, 2013, 61(31), 7494-7499

Productiemethode 9

Reactievoorwaarden

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 min, rt; > 3 h, 20 °C

1.2 Solvents: Methanol ; 15 min, rt; 6 h, 20 °C

1.3 Reagents: Sodium methoxide Solvents: Methanol ; 10 min, 20 °C; 16 h, 20 °C

1.4 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C; 50 °C; 50 °C → 0 °C; 1 h, 0 °C

1.2 Solvents: Methanol ; 15 min, rt; 6 h, 20 °C

1.3 Reagents: Sodium methoxide Solvents: Methanol ; 10 min, 20 °C; 16 h, 20 °C

1.4 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C; 50 °C; 50 °C → 0 °C; 1 h, 0 °C

Referentie

- Process for preparation of imidazole derivatives, China, , ,

Productiemethode 10

Reactievoorwaarden

Referentie

- Asymmetric Synthesis of 2-Acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazoles, Journal of Organic Chemistry, 1997, 62(4), 1023-1032

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Raw materials

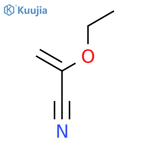

- 2-Ethoxy-2-propenenitrile

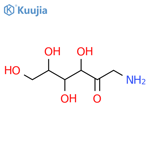

- D-Fructose,1-amino-1-deoxy-

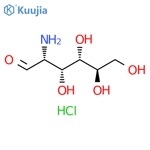

- Glucosamine hydrochloride

- Ethanone, 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]-, hydrochloride (1:1)

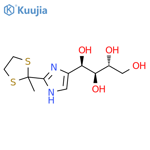

- 1,2,3,4-Butanetetrol, 1-[2-(2-methyl-1,3-dithiolan-2-yl)-1H-imidazol-4-yl]-, [1R-(1R*,2S*,3R*)]-

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Preparation Products

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Gerelateerde literatuur

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

94944-70-4 ((R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole) Gerelateerde producten

- 95120-07-3(Ethanone, 1-[5-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]-)

- 60252-79-1((2E)-4-(4-Fluorophenyl)amino-4-oxobut-2-enoic Acid)

- 1019106-67-2(2,6-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide)

- 2034522-98-8(1-[1-[(3-chlorophenyl)methylsulfonyl]pyrrolidin-3-yl]-4-phenyltriazole)

- 1164283-25-3({1-(2E)-3-phenylprop-2-en-1-yl-1H-1,3-benzodiazol-2-yl}methanol)

- 1902907-34-9(N-(octahydro-1,4-benzodioxin-6-yl)naphthalene-1-carboxamide)

- 2680765-87-9(6-{(prop-2-en-1-yloxy)carbonylamino}spiro3.5nonane-6-carboxylic acid)

- 1261949-42-1(5-(3-Chloro-4-methylphenyl)-3-trifluoromethylphenol)

- 1356757-67-9(Tert-butyl 4-(2-chloropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate)

- 1780257-33-1(3,3-difluoro-1-(3-fluorophenyl)cyclobutan-1-amine)

Aanbevolen leveranciers

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Goudlid

CN Leverancier

Reagentie

钜澜化工科技(青岛)有限公司

Goudlid

CN Leverancier

Bulk

Shanghai Aoguang Biotechnology Co., Ltd

Goudlid

CN Leverancier

Bulk

Nantong Boya Environmental Protection Technology Co., Ltd

Goudlid

CN Leverancier

Bulk

pengshengyue

Goudlid

CN Leverancier

Bulk